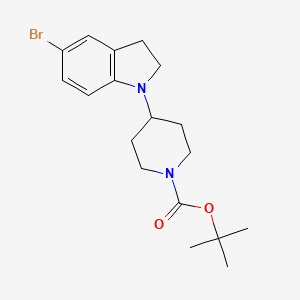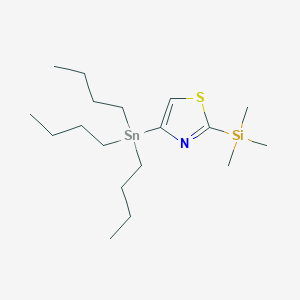
4-(三丁基锡基)-2-(三甲基硅基)噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tributylstannyl)-2-(trimethylsilyl)thiazole is an organometallic compound that features both tin and silicon atoms within its structure
科学研究应用
4-(Tributylstannyl)-2-(trimethylsilyl)thiazole has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Catalysis: The compound’s unique structure makes it a valuable catalyst or catalyst precursor in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tributylstannyl)-2-(trimethylsilyl)thiazole typically involves the reaction of a thiazole derivative with tributylstannyl and trimethylsilyl reagents. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where a thiazole halide reacts with tributylstannane in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for 4-(Tributylstannyl)-2-(trimethylsilyl)thiazole are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions: 4-(Tributylstannyl)-2-(trimethylsilyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under controlled conditions to achieve selective oxidation.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used in the presence of phosphine ligands and bases like triethylamine or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazoles, while oxidation reactions can produce sulfoxides or sulfones.
作用机制
The mechanism by which 4-(Tributylstannyl)-2-(trimethylsilyl)thiazole exerts its effects involves the interaction of its tin and silicon atoms with other molecules. The tributylstannyl group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The trimethylsilyl group can stabilize reactive intermediates, enhancing the compound’s reactivity and selectivity in various reactions.
相似化合物的比较
4-(Tributylstannyl)thiazole: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
2-(Trimethylsilyl)thiazole: Lacks the tributylstannyl group, affecting its use in cross-coupling reactions.
4-(Tributylstannyl)-2-methylthiazole: Similar structure but with a methyl group instead of a trimethylsilyl group, leading to variations in reactivity and stability.
Uniqueness: 4-(Tributylstannyl)-2-(trimethylsilyl)thiazole is unique due to the presence of both tin and silicon atoms, which confer distinct reactivity and stability. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in organic synthesis and material science.
属性
IUPAC Name |
trimethyl-(4-tributylstannyl-1,3-thiazol-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NSSi.3C4H9.Sn/c1-9(2,3)6-7-4-5-8-6;3*1-3-4-2;/h5H,1-3H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNGESKFUIMQQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NSSiSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624678 |
Source


|
| Record name | 4-(Tributylstannyl)-2-(trimethylsilyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252562-80-4 |
Source


|
| Record name | 4-(Tributylstannyl)-2-(trimethylsilyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)
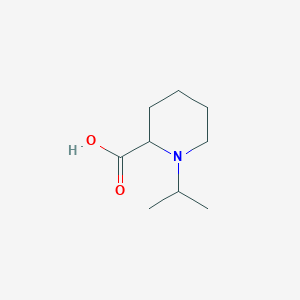
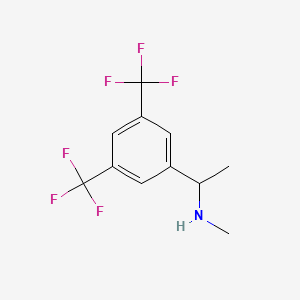
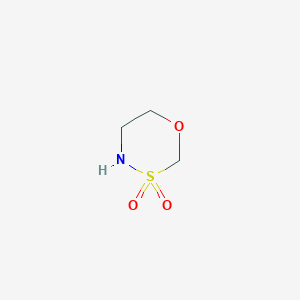
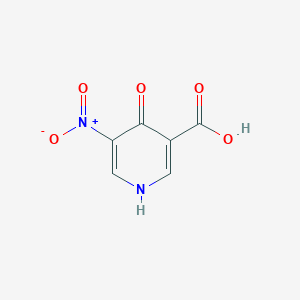
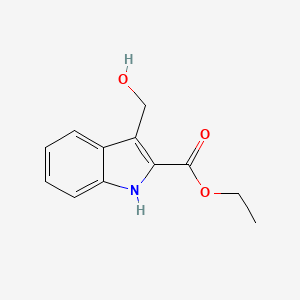
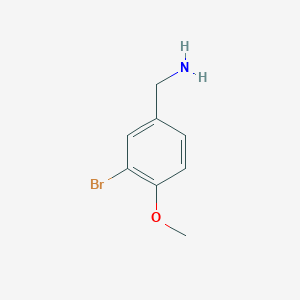
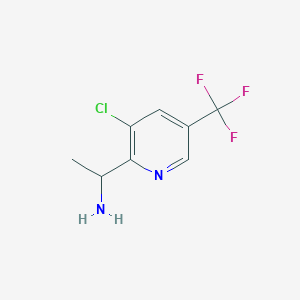
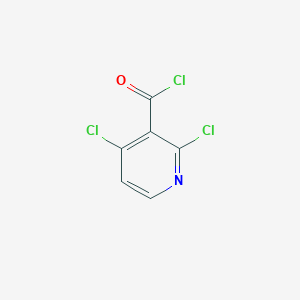
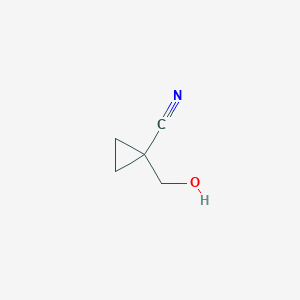
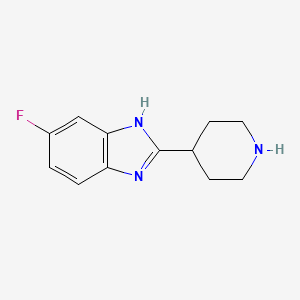
![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)
